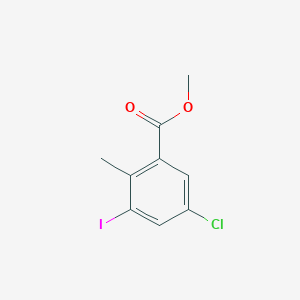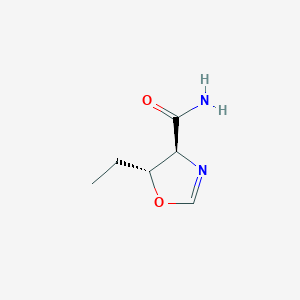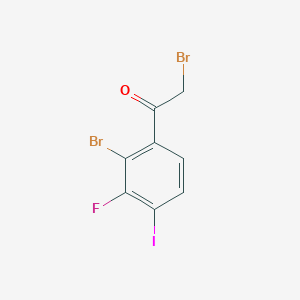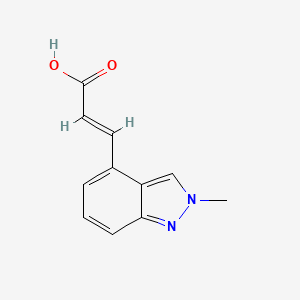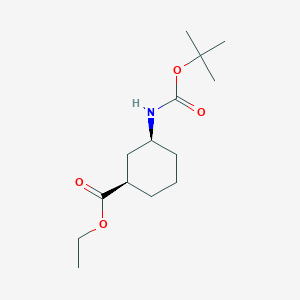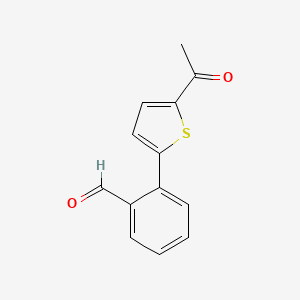
Triphenyl(4,4,4-trifluorobutyl)phosphonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(4,4,4-trifluorobutyl)phosphonium iodide is a chemical compound with the molecular formula C22H21F3IP. It is a phosphonium salt, characterized by the presence of a positively charged phosphorus atom bonded to three phenyl groups and a 4,4,4-trifluorobutyl group, with iodide as the counterion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl(4,4,4-trifluorobutyl)phosphonium iodide typically involves the reaction of triphenylphosphine with 4,4,4-trifluorobutyl iodide. A common method includes charging a glass vial with triphenylphosphine (3.93 g, 15 mmol), 4,4,4-trifluorobutyl iodide (3.57 g, 15 mmol), and toluene (10 mL). The mixture is then heated to 85°C overnight (approximately 16 hours) and subsequently cooled to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl(4,4,4-trifluorobutyl)phosphonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Oxidation and Reduction: The phosphonium center can be involved in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Oxidizing Agents: Potential oxidizing agents include peroxides and halogens.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Triphenyl(4,4,4-trifluorobutyl)phosphonium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: The compound can be used in studies involving phosphonium-based probes for cellular imaging.
Medicine: Research into phosphonium salts has explored their potential as antimicrobial and anticancer agents.
Industry: The compound may be used in the development of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism by which triphenyl(4,4,4-trifluorobutyl)phosphonium iodide exerts its effects involves the interaction of the phosphonium group with various molecular targets. The positively charged phosphorus atom can interact with negatively charged cellular components, affecting cellular processes such as membrane potential and enzyme activity. The trifluorobutyl group may enhance the compound’s lipophilicity, facilitating its entry into cells .
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylphosphonium iodide: Similar in structure but lacks the trifluorobutyl group.
Tetramethylphosphonium iodide: Contains methyl groups instead of phenyl and trifluorobutyl groups.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine, lacking the phosphonium center.
Uniqueness
Triphenyl(4,4,4-trifluorobutyl)phosphonium iodide is unique due to the presence of the trifluorobutyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for specific applications in organic synthesis and biological research .
Propiedades
Fórmula molecular |
C22H21F3IP |
|---|---|
Peso molecular |
500.3 g/mol |
Nombre IUPAC |
triphenyl(4,4,4-trifluorobutyl)phosphanium;iodide |
InChI |
InChI=1S/C22H21F3P.HI/c23-22(24,25)17-10-18-26(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H/q+1;/p-1 |
Clave InChI |
NBOUTVJQFFVKRR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CCCC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



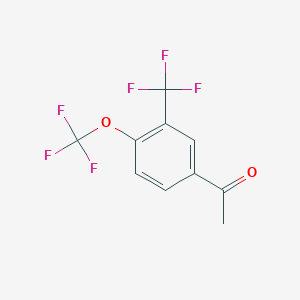

![tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12856903.png)
![3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856910.png)
![3,5-Dimethyl-1H-pyrazolo[4,3-B]pyridin-7-OL](/img/structure/B12856914.png)
